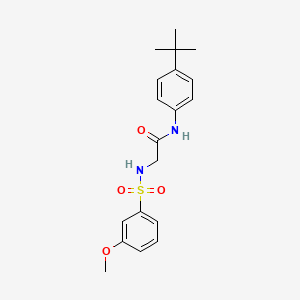

N-(4-tert-butylphenyl)-2-(3-methoxybenzenesulfonamido)acetamide

Description

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-2-[(3-methoxyphenyl)sulfonylamino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4S/c1-19(2,3)14-8-10-15(11-9-14)21-18(22)13-20-26(23,24)17-7-5-6-16(12-17)25-4/h5-12,20H,13H2,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILSJKEHOESHENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butylphenyl)-2-(3-methoxybenzenesulfonamido)acetamide typically involves a multi-step process:

Formation of the sulfonamide intermediate: This step involves the reaction of 3-methoxybenzenesulfonyl chloride with an amine, such as 4-tert-butylaniline, under basic conditions to form the sulfonamide intermediate.

Acetylation: The sulfonamide intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butylphenyl)-2-(3-methoxybenzenesulfonamido)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-tert-butylphenyl)-2-(3-methoxybenzenesulfonamido)acetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-tert-butylphenyl)-2-(3-methoxybenzenesulfonamido)acetamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The target compound shares its acetamide backbone with multiple analogs but differs in substituent groups (Table 1). Key comparisons include:

Table 1: Structural Comparison of Selected Acetamide Derivatives

Key Observations :

Key Observations :

- Yield Impact : Bulky groups (e.g., tert-butyl) and sulfonamido linkages often reduce yields compared to simpler acetamides (e.g., 82% for compound 30 in vs. 42.3% for compound 52 in ) .

- Reagent Compatibility : Triethylamine is commonly used to neutralize HCl byproducts in acetamide synthesis, as seen in and .

Physicochemical Properties

Melting Points and Stability:

- Compound 52 () has a high melting point (167–169°C), likely due to its rigid triazole ring and intermolecular hydrogen bonding .

- In contrast, N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () exhibits weaker intermolecular interactions (C–H⋯O), resulting in lower thermal stability .

- The target compound’s methoxy and sulfonamido groups may promote crystallinity, akin to N-[4-(4-Methoxybenzenesulfonamido)phenyl]sulfonyl]acetamide (), which forms stable crystals via N–H⋯O and C–H⋯O bonds .

Biological Activity

N-(4-tert-butylphenyl)-2-(3-methoxybenzenesulfonamido)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , indicating the presence of a sulfonamide group, a methoxy group, and a tert-butyl phenyl moiety. These functional groups contribute to its chemical reactivity and biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound. The compound has demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.4 μM |

| Escherichia coli | 200 nM |

| Pseudomonas aeruginosa | 200 nM |

| Streptococcus pneumoniae | 1.5 μM |

These findings indicate that the compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical significance due to antibiotic resistance.

The mechanism by which this compound exerts its antibacterial effects appears to involve the inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways. The sulfonamide moiety is believed to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus inhibiting bacterial growth.

Case Studies and Research Findings

- In Vivo Studies : In animal models, this compound has shown efficacy in reducing bacterial load in infected tissues. For instance, a study demonstrated that administration of the compound led to a significant decrease in Staphylococcus aureus colonization in mouse models.

- Combination Therapy : Research indicates that this compound may enhance the efficacy of existing antibiotics when used in combination therapies. A study reported that combining this compound with tetracycline resulted in synergistic effects against resistant strains of bacteria.

Potential Therapeutic Applications

Given its antibacterial properties, this compound holds promise for development as a treatment for various infections, particularly those caused by resistant bacterial strains. Additionally, its structural features suggest potential applications in other therapeutic areas, such as anti-inflammatory or anticancer treatments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.